molecular formula C25H23N3OS B2739408 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207005-17-1

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2739408
CAS No.: 1207005-17-1
M. Wt: 413.54
InChI Key: AMTDVROXYIIPRF-UHFFFAOYSA-N
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Description

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic small molecule featuring a central imidazole core substituted with phenyl and p-tolyl groups, linked via a thioacetamide bridge to a second p-tolyl moiety. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its structural complexity allows for interactions with biological targets such as enzymes and receptors, making it a candidate for therapeutic development.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3OS/c1-18-8-12-21(13-9-18)27-24(29)17-30-25-26-16-23(20-6-4-3-5-7-20)28(25)22-14-10-19(2)11-15-22/h3-16H,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTDVROXYIIPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Acetamide Formation: Finally, the thioether-imidazole compound is reacted with an acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Imidazoline derivative

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on structural features , biological activity , and synthetic approaches .

Structural Features and Modifications

Key structural variations among analogs include substitutions on the imidazole ring, aryl groups, and linker regions. These modifications influence physicochemical properties (e.g., solubility, stability) and biological interactions.

Compound Name/ID Core Structure Substituents/R-Groups Key Features Reference
Target Compound Imidazole-thioacetamide 5-phenyl, 1-(p-tolyl), N-(p-tolyl) Dual p-tolyl groups; sulfur bridge enhances lipophilicity
Compound 154 (Oxadiazole analog) Oxadiazole-thioacetamide 4-chlorophenyl, pyrimidinyl Halogen substitution (Cl) enhances cytotoxicity; EDGs improve binding
9j (Quinoline-benzoimidazole) Quinoline-benzoimidazole-thioacetamide 4-nitrophenyl Electron-withdrawing NO₂ group increases reactivity
9l (Naphthalene-benzoimidazole) Naphthalene-benzoimidazole-thioacetamide p-tolyl Methyl group (p-tolyl) improves metabolic stability
Compound 24 (Mercaptobenzimidazole) Thiazolidinone-benzimidazole Hexylthio, p-tolyl Aliphatic chain (hexyl) enhances membrane permeability

Key Observations :

  • Electron-donating groups (EDGs) : p-Tolyl (methyl) substituents, as seen in the target compound and 9l, improve metabolic stability and modulate enzyme interactions .
  • Halogen substituents : Chlorine in Compound 154 significantly enhances cytotoxicity (IC50 = 3.8 µM vs. A549 cells) compared to methyl-substituted analogs .
  • Linker flexibility: Thioacetamide bridges (target compound) vs. oxadiazole (Compound 154) or thiazolidinone (Compound 24) alter conformational flexibility and target selectivity .

Key Observations :

  • Potency : Compound 154’s oxadiazole-thioacetamide scaffold exhibits superior potency (µM range) compared to imidazole-based analogs (µg/mL range), likely due to optimized halogen interactions with target proteins .
  • Selectivity : The 25-fold selectivity of Compound 154 for cancer cells over HEK cells highlights the importance of substituent choice in minimizing off-target effects .

Comparative Challenges :

  • Yield optimization : Derivatives with bulky substituents (e.g., hexyl in Compound 24) show lower yields (70%) compared to simpler analogs (93% for 9j) .
  • Structural confirmation : NMR and mass spectrometry are consistently used across studies, with melting points correlating with purity (e.g., 179–183°C for 9k–9o) .

Biological Activity

The compound 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic molecule belonging to the class of imidazole derivatives. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is C21H18N4OS , with a molecular weight of 406.52 g/mol . The compound features an imidazole ring, a thioether linkage, and a p-tolyl acetamide group, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. Additionally, the thioether linkage enhances the binding affinity to specific molecular targets.

Antimicrobial Activity

Studies have shown that the compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains and demonstrated effective inhibition at low concentrations. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Antifungal Activity

In vitro studies indicate that this compound also possesses antifungal properties. It has shown effectiveness against common fungal pathogens, with mechanisms that likely involve the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.

Anticancer Activity

The anticancer potential of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has been investigated in several cancer cell lines. Notably, it exhibited cytotoxic effects against MDA-MB-231 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating potent activity:

Cell Line IC50 (μM)
MDA-MB-2310.0103
A5490.00803

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Study 1: Antiviral Properties

In a recent study published in the International Journal of Pharmaceutical Sciences and Research, researchers synthesized various imidazole derivatives and evaluated their antiviral activities. Among these compounds, 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide was highlighted for its ability to inhibit hepatitis C virus replication in vitro, showcasing its potential as an antiviral agent .

Study 2: Molecular Docking Analysis

A molecular docking study conducted by Verma et al. demonstrated that this compound binds effectively to specific protein targets associated with cancer progression. The binding energy calculations indicated strong interactions between the compound and the active sites of target proteins involved in cell proliferation .

Comparative Analysis

When compared to other similar compounds within the imidazole class, such as N-(2-((5-(p-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide , 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exhibits distinct pharmacological properties due to its unique substituents:

Compound Activity Profile
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamideAntimicrobial, Antifungal, Anticancer
N-(2-((5-(p-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamidePrimarily antimicrobial

Q & A

Q. How should crystallographic data (e.g., XRD) be interpreted to confirm molecular conformation?

  • Methodology : Compare experimental bond lengths/angles with DFT-optimized structures. For example, the imidazole ring’s planarity (deviation <0.05 Å) confirms aromaticity .

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